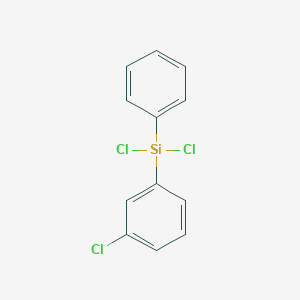
m-Chlorophenylphenyldichlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-Chlorophenylphenyldichlorosilane is an organosilicon compound with the molecular formula C₁₂H₉Cl₃Si. It is a dichlorosilane derivative where a silicon atom is bonded to a phenyl group, a m-chlorophenyl group, and two chlorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
m-Chlorophenylphenyldichlorosilane can be synthesized through the reaction of m-chlorophenylmagnesium bromide with phenyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
m-Chlorophenylmagnesium bromide+Phenyltrichlorosilane→this compound+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
化学反应分析
Types of Reactions
m-Chlorophenylphenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silazanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Siloxanes, silazanes, or other organosilicon compounds.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Oxidized phenyl derivatives.
科学研究应用
m-Chlorophenylphenyldichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties
作用机制
The mechanism of action of m-Chlorophenylphenyldichlorosilane primarily involves its ability to form stable bonds with other molecules through its reactive chlorine atoms. These bonds can modify the properties of the target molecules, such as increasing their stability or altering their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
相似化合物的比较
Similar Compounds
Phenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon.
m-Chlorophenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon and a m-chlorophenyl group.
Diphenyldichlorosilane: Contains two phenyl groups bonded to silicon and two chlorine atoms.
Uniqueness
m-Chlorophenylphenyldichlorosilane is unique due to the presence of both a phenyl group and a m-chlorophenyl group bonded to the silicon atom. This unique structure imparts distinct chemical properties, such as selective reactivity and the ability to form specific types of bonds, making it valuable in specialized applications .
属性
CAS 编号 |
36964-84-8 |
|---|---|
分子式 |
C12H9Cl3Si |
分子量 |
287.6 g/mol |
IUPAC 名称 |
dichloro-(3-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H9Cl3Si/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H |
InChI 键 |
MPPXZNQVROSOKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC(=CC=C2)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



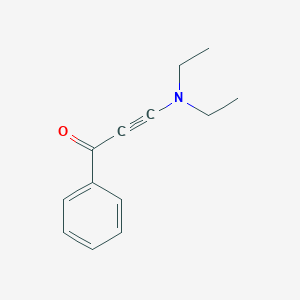
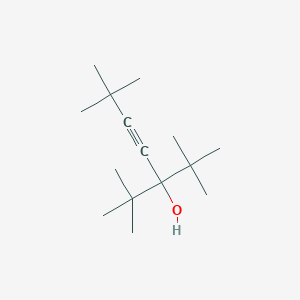
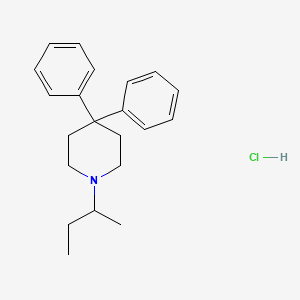
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
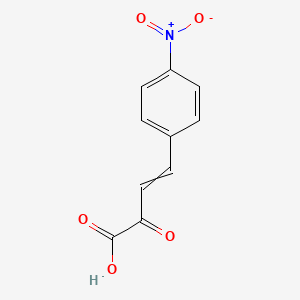
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
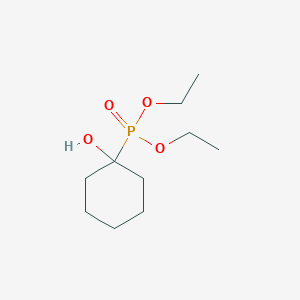
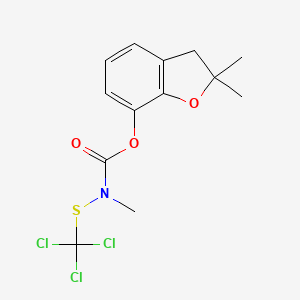
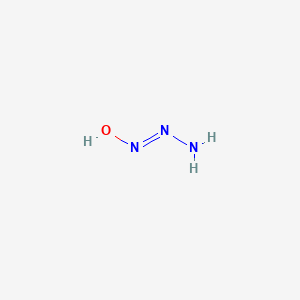
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
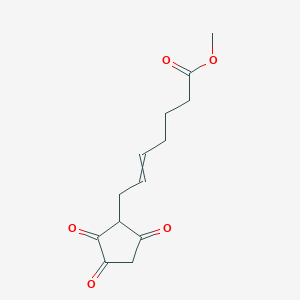
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
